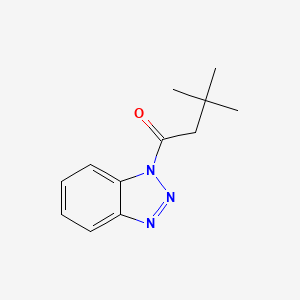
2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as BPEB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BPEB is a selective dopamine D3 receptor antagonist, which means that it can bind to and block the activity of this receptor in the brain. In
Scientific Research Applications
2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use in the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease, schizophrenia, and drug addiction. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in these disorders. By blocking the activity of this receptor, this compound may be able to alleviate some of the symptoms associated with these conditions.
In addition to its potential therapeutic applications, this compound has also been used as a tool in neuroscience research. For example, this compound has been used to investigate the role of the dopamine D3 receptor in reward processing and drug addiction. By selectively blocking this receptor, researchers can gain insights into the neural mechanisms underlying these processes.
Mechanism of Action
2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The dopamine D3 receptor is involved in the regulation of dopamine neurotransmission, which is important for a range of physiological processes, including movement, reward, and motivation. By blocking the activity of this receptor, this compound can modulate dopamine signaling in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in certain disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be relevant to its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to selectively block this receptor without affecting other dopamine receptors, which can be important for understanding the specific role of this receptor in various physiological processes. However, one limitation of using this compound is that it has a relatively low affinity for the dopamine D3 receptor compared to other dopamine receptor antagonists. This means that higher concentrations of this compound may be needed to achieve the desired effects.
Future Directions
There are several future directions for research on 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Additionally, further research is needed to understand the specific role of the dopamine D3 receptor in various physiological processes and how this compound can be used as a tool to investigate these processes. Finally, there is potential for the development of new imaging agents based on this compound for the diagnosis and monitoring of neurological disorders.
Synthesis Methods
The synthesis of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves several steps, starting from the reaction of 2-bromoacetophenone with phenylhydrazine to form 2-bromo-N-phenylacetophenone. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-bromo-N-(2-(phenylamino)ethyl)acetamide. Finally, this compound is reacted with benzoyl chloride to form this compound. The overall yield of this synthesis method is approximately 30%.
properties
IUPAC Name |
2-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-17-9-5-4-8-16(17)18(23)20-10-11-22-13-15(12-21-22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKAPAOTVMLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2785598.png)

![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)





![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)

![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)